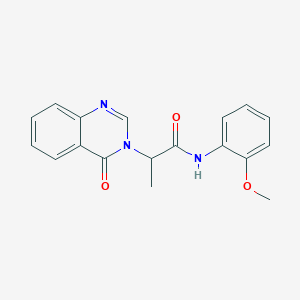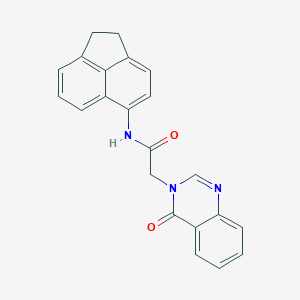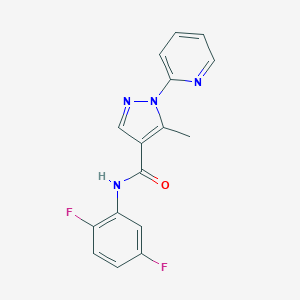
N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (referred to as DFP-10825) is a pyrazole derivative that has been studied for its potential use in treating various diseases. DFP-10825 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mécanisme D'action
DFP-10825 exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Specifically, DFP-10825 has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell growth and survival. Additionally, DFP-10825 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects in both cancer and inflammatory disorder research. In cancer research, DFP-10825 has been shown to induce apoptosis, inhibit cancer cell growth, and reduce tumor size. In inflammatory disorder research, DFP-10825 has been shown to reduce inflammation and inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DFP-10825 in lab experiments is its specificity for certain enzymes and proteins involved in cancer cell growth and inflammation. This specificity allows researchers to target specific pathways and proteins involved in disease processes. One limitation of using DFP-10825 in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving DFP-10825. One direction is to further investigate its potential use in cancer therapy, including its effectiveness in combination with other anti-cancer drugs. Another direction is to investigate its potential use in treating other inflammatory disorders, such as autoimmune diseases. Additionally, further research is needed to determine the optimal dosage and administration of DFP-10825 for different applications.
Méthodes De Synthèse
DFP-10825 can be synthesized using a multi-step process involving various reagents and solvents. The first step involves the reaction of 2,5-difluoroaniline with 2-bromo-5-methylpyridine to form an intermediate. This intermediate is then reacted with 4-cyanopyrazole in the presence of a base to form DFP-10825.
Applications De Recherche Scientifique
DFP-10825 has been studied for its potential use in treating various diseases, including cancer and inflammatory disorders. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In inflammatory disorder research, DFP-10825 has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Propriétés
Formule moléculaire |
C16H12F2N4O |
|---|---|
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
N-(2,5-difluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H12F2N4O/c1-10-12(9-20-22(10)15-4-2-3-7-19-15)16(23)21-14-8-11(17)5-6-13(14)18/h2-9H,1H3,(H,21,23) |
Clé InChI |
RYQJVFKRQQHKBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F |
SMILES canonique |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



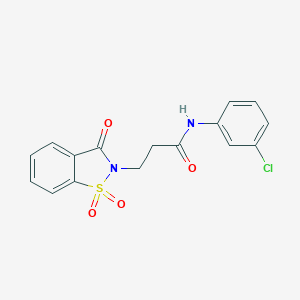
![N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278726.png)
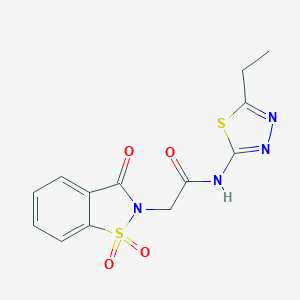
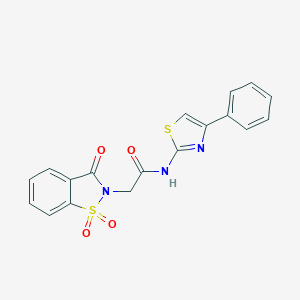
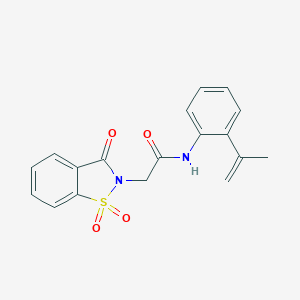
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B278734.png)
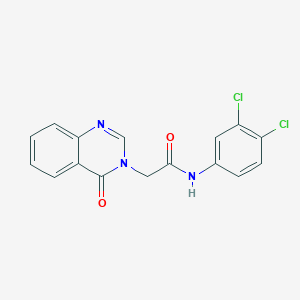
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate](/img/structure/B278739.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278741.png)
![2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate](/img/structure/B278742.png)
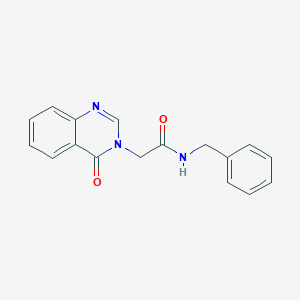
![2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone](/img/structure/B278752.png)
